molecular formula C6H8F4O3 B1438002 Ethyl 2,2,3,3-tetrafluoropropyl carbonate CAS No. 277332-97-5

Ethyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No.: B1438002
CAS No.: 277332-97-5
M. Wt: 204.12 g/mol
InChI Key: DDRDJHHMIJOBDV-UHFFFAOYSA-N
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Description

Ethyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C6H8F4O3. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in its structure imparts distinct characteristics, such as high thermal stability and resistance to chemical degradation.

Biochemical Analysis

Biochemical Properties

Ethyl 2,2,3,3-tetrafluoropropyl carbonate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes. For instance, this compound can act as an inhibitor or activator of specific enzymes, depending on the biochemical context. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These binding interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are essential for understanding the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. The compound’s role in metabolic pathways is essential for understanding its overall impact on cellular function and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and its potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. These localization patterns are essential for understanding the compound’s biochemical and cellular effects and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2,3,3-tetrafluoropropyl carbonate can be synthesized through the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol. This reaction is typically catalyzed by bases such as tetramethylammonium hydroxide or lithium alkoxides, which ensure high selectivity and conversion rates . The reaction conditions involve heating the reactants to the boiling point, which facilitates the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The process involves careful control of temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonates and other oxidation products.

    Reduction: Reduction reactions can convert the compound into simpler fluorinated alcohols and hydrocarbons.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include various fluorinated carbonates, alcohols, and hydrocarbons. These products retain the unique properties of the parent compound, making them valuable in further applications.

Scientific Research Applications

Ethyl 2,2,3,3-tetrafluoropropyl carbonate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ethyl 2,2,3,3-tetrafluoropropyl carbonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its balanced combination of thermal stability, chemical resistance, and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2,2,3,3-tetrafluoropropyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F4O3/c1-2-12-5(11)13-3-6(9,10)4(7)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRDJHHMIJOBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271639
Record name Ethyl 2,2,3,3-tetrafluoropropyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

277332-97-5
Record name Ethyl 2,2,3,3-tetrafluoropropyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=277332-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,2,3,3-tetrafluoropropyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,2,3,3-tetrafluoropropan-1-ol (121 g 0.92 mol), pyridine (76 g 0.96 mol) and 350 mL of methyl-t-butyl ether were combined in a 1 L 3-neck round bottom flask. The flask was equipped with an overhead stirring mechanism, thermocouple, addition funnel, cold water condenser, and a dry nitrogen bubbler. The reaction flask was kept cool using solid CO2 in a water bath. Ethylchloroformate (100 g, 0.92 mol) was added via an addition funnel dropwise at a rate such that the temperature of the reaction mix did not exceed 0° C. Once the addition was complete the mix was allowed to warm to room temperature on its own. The reaction mix was then quenched with 100 mL of water. The water portion was extracted with 2×100 mL portions of methyl t-butyl ether. The combined organic extracts were washed with 100 mL of 1N HCl and 100 mL of water. The solvent was removed by rotary evaporation and the carbonate was purified by fractional distillation using a concentric tube column. The structure of the product was confirmed by GC/MS and the purity by GC-FID was 99.05% of the desired compound.
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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